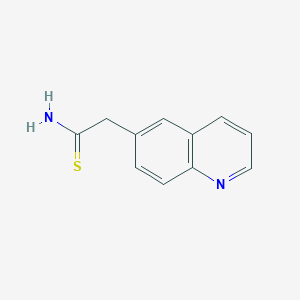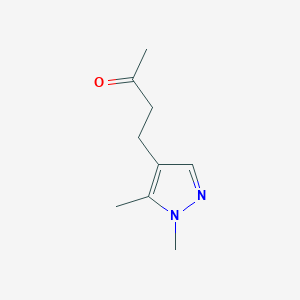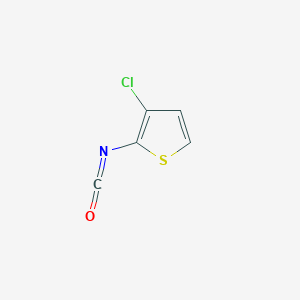![molecular formula C6H14ClNOS B13610462 3-[(Methylamino)methyl]thiolan-3-olhydrochloride CAS No. 2792217-36-6](/img/structure/B13610462.png)
3-[(Methylamino)methyl]thiolan-3-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methylamino)methyl]thiolan-3-olhydrochloride is a chemical compound with a unique structure that includes a thiolane ring substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride typically involves the reaction of thiolane derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylamino)methyl]thiolan-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered functional groups.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiolane derivatives.
Scientific Research Applications
3-[(Methylamino)methyl]thiolan-3-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[(Methylamino)methyl]oxolan-3-ol: A structurally similar compound with an oxolane ring instead of a thiolane ring.
3-[(Methylamino)methyl]tetrahydrofuran-3-ol: Another related compound with a tetrahydrofuran ring.
Uniqueness
3-[(Methylamino)methyl]thiolan-3-olhydrochloride is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
CAS No. |
2792217-36-6 |
|---|---|
Molecular Formula |
C6H14ClNOS |
Molecular Weight |
183.70 g/mol |
IUPAC Name |
3-(methylaminomethyl)thiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c1-7-4-6(8)2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |
InChI Key |
UETUYARXAJXQST-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCSC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


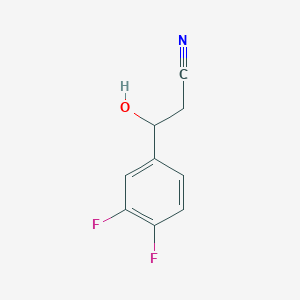
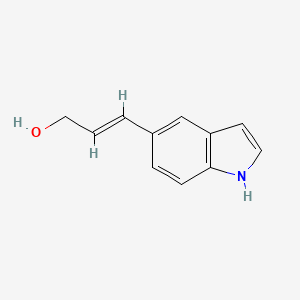
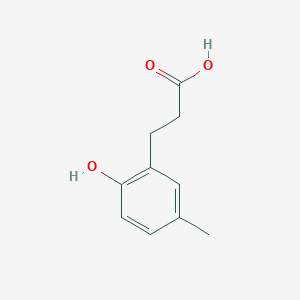
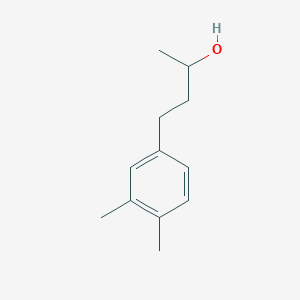
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

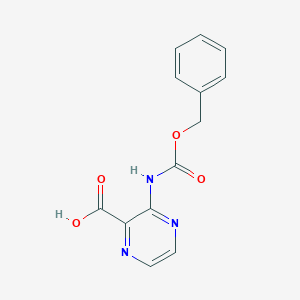
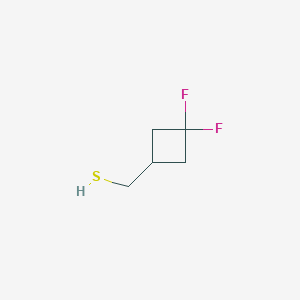

![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
